JGB1741

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Sirtuin 1 ist ein Mitglied der Sirtuin-Proteinfamilie, die an der Regulierung zellulärer Prozesse wie Alterung, Transkription und Apoptose beteiligt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JGB1741 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Dimethylformamid (DMF) sowie Katalysatoren und Reagenzien wie Palladium auf Kohle (Pd/C) und Natriumhydrid (NaH) .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Kontrolle von Temperatur, Druck und Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JGB1741 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Benzo[b]thiophen-Kern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet, oft in Gegenwart von Basen wie Triethylamin (TEA).

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Benzo[b]thiophen-Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Sirtuin 1 und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation der Apoptose und der Zellzyklusregulation.

Medizin: Als potenzieller therapeutischer Wirkstoff für Brustkrebs untersucht, da er die Apoptose in Krebszellen induzieren kann.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Sirtuin 1 hemmt. Diese Hemmung führt zu einem Anstieg der Acetylierung von p53, einem Tumorsuppressorprotein. Das acetylierte p53 fördert dann die Apoptose in Krebszellen, indem es das Bax/Bcl2-Verhältnis, die Freisetzung von Cytochrom c und die PARP-Spaltung moduliert . Zu den beteiligten molekularen Zielen und Signalwegen gehören der p53-Signalweg und der intrinsische Apoptoseweg .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

JGB1741 has demonstrated significant antitumor activity across several cancer types, particularly in breast cancer and leukemia.

Breast Cancer

In studies involving MDA-MB-231 breast cancer cells, this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent inhibitory effects on cell proliferation. The compound's ability to induce apoptosis was associated with increased levels of acetylated p53 and histone proteins, suggesting a mechanism that enhances tumor suppressor activity .

Leukemia

Research on K562 leukemia cells revealed that this compound effectively induces apoptosis through similar mechanisms as observed in breast cancer cells. The compound's action led to significant changes in mitochondrial membrane potential and increased apoptotic markers .

Comparative Efficacy

The efficacy of this compound compared to other sirtuin inhibitors highlights its potential as a targeted therapeutic agent:

| Compound | Targeted Sirtuin | IC₅₀ (μM) | Cancer Type |

|---|---|---|---|

| This compound | SIRT1 | 0.5 | Breast Cancer |

| Sirtinol | SIRT1 | 2.0 | Various Cancers |

| EX527 | SIRT1 | 10 | Glioblastoma |

| Tenovin-1 | SIRT1 | 3.0 | Various Cancers |

Case Study 1: Breast Cancer

In a controlled study, MDA-MB-231 cells treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant rise in early and late apoptotic cells following treatment with this compound for 24 hours .

Case Study 2: Glioblastoma

A separate investigation into glioblastoma cells demonstrated that this compound not only inhibited cell proliferation but also induced cellular senescence. This effect was linked to enhanced expression of senescence markers such as p53 and β-galactosidase .

Wirkmechanismus

JGB1741 exerts its effects by inhibiting the activity of Sirtuin 1. This inhibition leads to an increase in the acetylation levels of p53, a tumor suppressor protein. The acetylated p53 then promotes apoptosis in cancer cells by modulating the Bax/Bcl2 ratio, cytochrome c release, and PARP cleavage . The molecular targets and pathways involved include the p53 signaling pathway and the intrinsic apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tenovin-6: Ein weiterer Sirtuin-1-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

SRT1460: Ein Sirtuin-1-Aktivator, der im Gegensatz zu den inhibitorischen Wirkungen von JGB1741 steht.

Inauhzin: Ein kleines Molekül, das Sirtuin 1 hemmt und in der Krebsforschung Potenzial gezeigt hat.

Einzigartigkeit von this compound

This compound ist einzigartig durch seine hohe Selektivität für Sirtuin 1 gegenüber anderen Mitgliedern der Sirtuin-Familie, wie Sirtuin 2 und Sirtuin 3. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von Sirtuin 1 in zellulären Prozessen und sein Potenzial als therapeutisches Ziel in der Krebsforschung zu untersuchen .

Biologische Aktivität

JGB1741, a small molecule inhibitor targeting SIRT1 (Sirtuin 1), has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is designed based on the structure of sirtinol, a known SIRT1 inhibitor, and exhibits significant biological activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including apoptosis, DNA repair, and metabolism. In cancer biology, SIRT1 can function as either a tumor suppressor or promoter depending on the context and type of cancer. Inhibition of SIRT1 by this compound leads to:

- Induction of Apoptosis : this compound induces apoptosis in cancer cells through mechanisms involving the release of cytochrome c from mitochondria, modulation of the Bax/Bcl2 ratio, and cleavage of PARP (Poly (ADP-ribose) polymerase) .

- Alteration in Acetylation Levels : Treatment with this compound increases acetylation levels of histones H3 and p53, which are critical for regulating gene expression and promoting cell death pathways .

- Caspase Activation : The compound activates multicaspases, leading to enhanced apoptotic signaling within the cells .

Efficacy in Cancer Cell Lines

This compound has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.5 | Induces apoptosis via mitochondrial pathways |

| K562 (Leukemia) | 1 | Inhibits proliferation |

| HepG2 (Liver Cancer) | 10 | Induces cell cycle arrest and apoptosis |

The most notable results were observed in MDA-MB-231 cells, where this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent cytotoxicity .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in MDA-MB-231 cells. The treatment led to increased levels of acetylated histones and p53, suggesting that the compound disrupts normal cellular functions associated with survival and proliferation .

- Impact on Drug Resistance : In another investigation, this compound was shown to affect DNA repair mechanisms in chronic myeloid leukemia (CML) cells by altering SIRT1's role in homologous recombination and non-homologous end joining pathways. This suggests that this compound may help overcome drug resistance by targeting these critical repair pathways .

Research Findings

Recent research has further elucidated the role of SIRT1 in cancer biology:

- SIRT1's Dual Role : Depending on the tumor microenvironment and specific signaling pathways activated, SIRT1 can either promote tumor growth or inhibit it. This duality underscores the importance of precise targeting in therapeutic strategies involving SIRT1 inhibitors like this compound .

- Combination Therapies : The potential for combination therapies using this compound with other anticancer agents is being explored. For instance, combining this compound with traditional chemotherapeutics may enhance overall efficacy by simultaneously targeting multiple pathways involved in cancer cell survival .

Eigenschaften

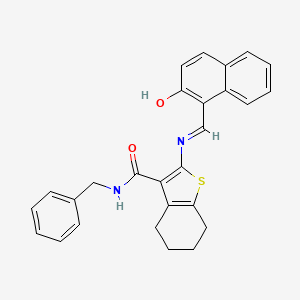

IUPAC Name |

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.